An In-depth Technical Guide to (1-Butylindazol-5-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to (1-Butylindazol-5-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and pharmaceutical development, the strategic use of versatile building blocks is paramount to the efficient construction of complex molecular architectures. Among these, organoboron compounds, and specifically boronic acids, have emerged as indispensable tools.[1] Their stability, low toxicity, and remarkable reactivity in palladium-catalyzed cross-coupling reactions have solidified their role as key intermediates in the synthesis of a myriad of biologically active molecules.[1][2] This guide provides a comprehensive technical overview of a specific and valuable member of this class: (1-Butylindazol-5-yl)boronic acid.
This document will delve into the chemical structure, physicochemical properties, and synthesis of (1-Butylindazol-5-yl)boronic acid. Furthermore, it will explore its applications, particularly in the context of drug discovery, highlighting its utility in the renowned Suzuki-Miyaura coupling reaction. This guide is intended for researchers, scientists, and professionals in the field of drug development who seek to leverage the unique attributes of this versatile reagent.
Chemical Structure and Physicochemical Properties
(1-Butylindazol-5-yl)boronic acid is a heterocyclic aromatic compound containing an indazole nucleus substituted with a butyl group at the N1 position and a boronic acid moiety at the C5 position.
Chemical Structure
The chemical structure of (1-Butylindazol-5-yl)boronic acid is depicted below:

Systematic Name: (1-Butyl-1H-indazol-5-yl)boronic acid
The structure consists of a bicyclic indazole core, a flexible n-butyl chain, and a reactive boronic acid group. This combination of features imparts a unique set of properties that are highly desirable in medicinal chemistry. The indazole scaffold is a well-established pharmacophore found in numerous therapeutic agents, while the butyl group can modulate lipophilicity and target engagement. The boronic acid functional group serves as a versatile handle for the introduction of diverse substituents via cross-coupling chemistry.
Physicochemical Properties
A summary of the key physicochemical properties of (1-Butylindazol-5-yl)boronic acid is presented in the table below. These properties are critical for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BN₂O₂ | Inferred from Structure |
| Molecular Weight | 218.06 g/mol | Inferred from Structure |
| Physical Form | Typically a solid, powder, or crystals.[3] | [3] |
| Solubility | Generally soluble in organic solvents such as methanol, ethanol, and DMSO. Solubility in aqueous solutions can be limited but may be enhanced by the addition of monosaccharides.[4] | [4] |
| pKa | The pKa of aryl boronic acids typically ranges from 4 to 10. The exact value for this compound would depend on the specific electronic environment of the indazole ring.[2] | [2] |
Boronic acids are Lewis acids due to the vacant p-orbital on the boron atom, which allows them to form reversible covalent complexes with Lewis bases like diols and amines.[2][5] This property is fundamental to their mechanism of action in biological systems and their utility in certain purification and analytical techniques.
Synthesis of (1-Butylindazol-5-yl)boronic acid
The synthesis of aryl boronic acids is a well-established field in organic chemistry.[2] Several general methods can be adapted for the preparation of (1-Butylindazol-5-yl)boronic acid. A common and effective strategy involves a two-step sequence starting from a halogenated indazole precursor.
General Synthetic Workflow
The synthesis typically proceeds via the following key steps:
-
N-Alkylation: Introduction of the butyl group onto the indazole nitrogen.
-
Borylation: Conversion of a halogenated indazole intermediate into the corresponding boronic acid.
Below is a detailed, step-by-step protocol for a plausible synthetic route.
Experimental Protocol
Step 1: Synthesis of 5-Bromo-1-butyl-1H-indazole
-
To a solution of 5-bromo-1H-indazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a base such as potassium carbonate (K₂CO₃).
-
Add 1-bromobutane to the reaction mixture.
-
Heat the reaction mixture (e.g., to 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-1-butyl-1H-indazole.
Step 2: Synthesis of (1-Butylindazol-5-yl)boronic acid via Lithium-Halogen Exchange
-
Dissolve the 5-bromo-1-butyl-1H-indazole in an anhydrous ethereal solvent (e.g., tetrahydrofuran - THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (typically -78 °C).
-
Slowly add a solution of an organolithium reagent, such as n-butyllithium (n-BuLi), to perform the lithium-halogen exchange.
-
After stirring for a short period, add a trialkyl borate, such as triisopropyl borate [B(O-iPr)₃], to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by the addition of an aqueous acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer.
-
The crude boronic acid can be purified by recrystallization or chromatography.
Synthesis Workflow Diagram
The following diagram, generated using DOT language, illustrates the logical flow of the synthesis.
Caption: A schematic overview of the two-step synthesis of (1-Butylindazol-5-yl)boronic acid.
Causality in Experimental Choices
-
Choice of Base and Solvent in N-Alkylation: A relatively weak base like potassium carbonate is sufficient to deprotonate the indazole NH, and DMF is a suitable polar aprotic solvent that facilitates the Sₙ2 reaction with 1-bromobutane.
-
Low Temperature for Lithium-Halogen Exchange: The lithium-halogen exchange is a very fast and exothermic reaction. Performing it at -78 °C helps to control the reaction rate and prevent side reactions.
-
Use of Trialkyl Borate: Trialkyl borates act as the boron source. The borate ester initially formed is subsequently hydrolyzed to the boronic acid upon acidic workup.
Applications in Drug Discovery
The primary application of (1-Butylindazol-5-yl)boronic acid in drug discovery is as a key building block in the Suzuki-Miyaura cross-coupling reaction.[1][2] This powerful carbon-carbon bond-forming reaction allows for the efficient coupling of the indazole core with a wide variety of aryl and heteroaryl halides or triflates.
The Suzuki-Miyaura Coupling Reaction
The general scheme for the Suzuki-Miyaura reaction involving (1-Butylindazol-5-yl)boronic acid is as follows:

This reaction is catalyzed by a palladium(0) complex and requires a base. The "R" group can be a diverse range of substituents, enabling the rapid generation of libraries of compounds for biological screening.
Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates the experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Significance in Medicinal Chemistry
The ability to readily synthesize derivatives of (1-Butylindazol-5-yl)boronic acid is of great interest to medicinal chemists for several reasons:
-
Scaffold Hopping and SAR Studies: The indazole core can be coupled with various aromatic and heteroaromatic rings to explore structure-activity relationships (SAR) and identify novel chemical scaffolds with improved biological activity.
-
Lead Optimization: Once a lead compound is identified, the Suzuki-Miyaura reaction provides a reliable method for fine-tuning its properties (e.g., potency, selectivity, and pharmacokinetic profile) by introducing different substituents.
-
Access to Privileged Structures: The indazole motif is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.
Safety and Handling
As with all laboratory chemicals, (1-Butylindazol-5-yl)boronic acid should be handled with appropriate safety precautions. While boronic acids are generally considered to have low toxicity, they can be irritants.[6]
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling the compound.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.
-
Storage: Store in a cool, dry place away from moisture and oxidizing agents. For long-term storage, an inert atmosphere is recommended.[3][7]
Conclusion
(1-Butylindazol-5-yl)boronic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its straightforward synthesis and its utility in the robust Suzuki-Miyaura cross-coupling reaction make it an attractive starting material for the discovery and development of novel therapeutic agents. This guide has provided a technical overview of its structure, properties, synthesis, and applications, with the aim of enabling researchers to effectively utilize this compound in their scientific endeavors. The continued exploration of the chemistry of boronic acids will undoubtedly lead to further innovations in the field of drug discovery.
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